

An In-depth Technical Guide to Phenothiazine-d8: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: Phenothiazine-d8

Cat. No.: B12294954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Phenothiazine-d8**, a deuterated analog of the versatile heterocyclic compound, phenothiazine. This document details its chemical structure, formula, and key physicochemical properties. It also presents a representative synthetic protocol and discusses the analytical techniques relevant to its characterization. This guide is intended to serve as a valuable resource for researchers utilizing **Phenothiazine-d8** as an internal standard in analytical and pharmacokinetic studies.

Core Chemical and Physical Data

Phenothiazine-d8 is primarily utilized as an internal standard for the quantitative analysis of phenothiazine and its derivatives by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).^[1] The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise quantification in complex biological matrices.

The key quantitative data for **Phenothiazine-d8** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C ₁₂ HD ₈ NS	
Molecular Weight	207.32 g/mol	
CAS Number	1219803-41-4	[1]
IUPAC Name	10H-Phenothiazine- 1,2,3,4,6,7,8,9-d ₈	
Appearance	Light yellow to yellow solid	[1]
Purity	Typically ≥98% isotopic purity	
SMILES	[2H]C1=C2SC3=C([2H])C([2H])=C([2H])C([2H])=C3NC2=C([2H])C([2H])=C1[2H]	
InChI	InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D	
Parent Compound	Phenothiazine (CAS: 92-84-2)	[2]

Chemical Structure

The core structure of **Phenothiazine-d₈** consists of a tricyclic system where a thiazine ring is flanked by two deuterated benzene rings.

Representative Synthesis of the Phenothiazine Core

While a specific, detailed experimental protocol for the synthesis of **Phenothiazine-d₈** is not readily available in the provided search results, a common and well-established method for synthesizing the parent phenothiazine molecule is the Berntsen synthesis.[3][4] This method can be adapted to produce **Phenothiazine-d₈** by utilizing a deuterated starting material, such as diphenylamine-d₁₀. The following is a representative protocol for the synthesis of the phenothiazine core structure.

Experimental Protocol: Synthesis of Phenothiazine via Thionation of Diphenylamine

Materials:

- Diphenylamine (or Diphenylamine-d10 for the synthesis of **Phenothiazine-d8**)
- Sulfur
- Anhydrous Aluminum Chloride (catalyst) or Iodine (catalyst)[3][4]
- Ethanol (for recrystallization)[4][5]
- Water[4][5]

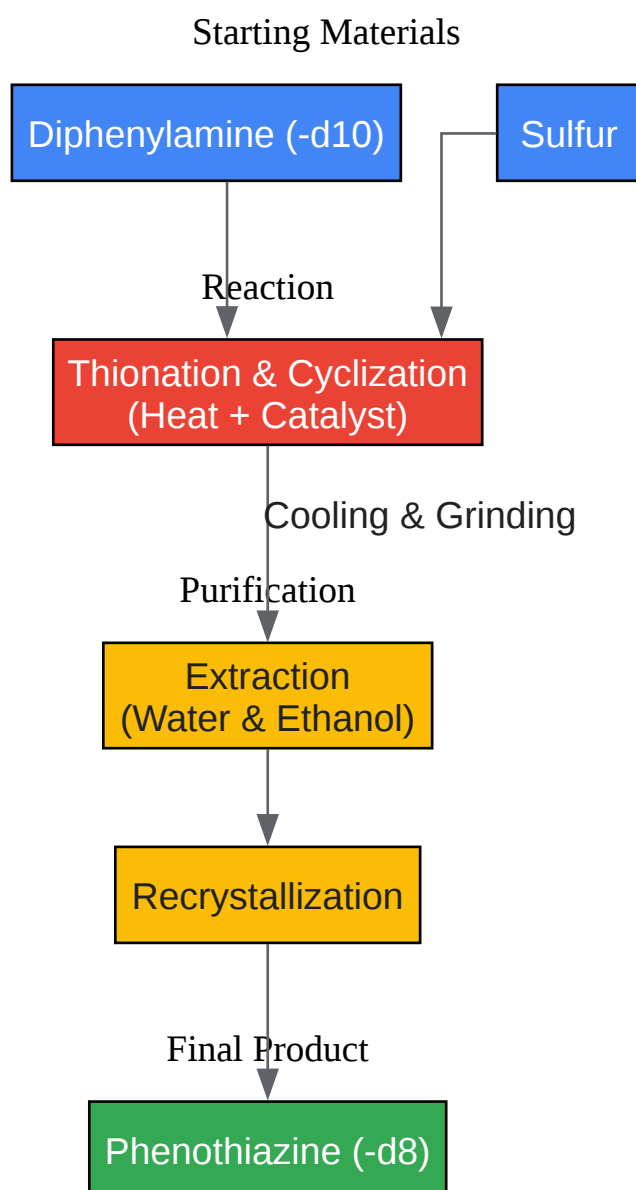
Procedure:

- In a fume hood, combine diphenylamine, sulfur, and a catalytic amount of anhydrous aluminum chloride in a round-bottom flask equipped with a reflux condenser.[3][5][6]
- Heat the mixture. The reaction is expected to initiate at approximately 140-150°C, often accompanied by the evolution of hydrogen sulfide gas. The reaction can be vigorous, and temperature control is crucial.[4][5]
- Once the initial reaction subsides, the temperature can be raised to around 160°C to ensure the reaction proceeds to completion.[4][5]
- After the reaction is complete, allow the mixture to cool and solidify.[4][5]
- Grind the solid product into a fine powder.[4]
- Extract the crude product first with water and then with dilute ethanol to remove impurities.[4][5]
- The remaining solid residue is the crude phenothiazine product.[4]
- Further purification can be achieved by recrystallization from ethanol.[4][5]

Note: This protocol is for the synthesis of the unlabeled phenothiazine. For the synthesis of **Phenothiazine-d8**, deuterated diphenylamine would be used as the starting material. The reaction conditions may require optimization for the deuterated analog.

Logical Workflow for Phenothiazine Synthesis

The following diagram illustrates the general workflow for the synthesis of the phenothiazine core structure, which is a foundational step for producing both the parent compound and its deuterated analog.



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Caption: A logical workflow for the synthesis of Phenothiazine and its deuterated analog.

Analytical Characterization

The characterization of **Phenothiazine-d8** and its quantification in analytical samples typically involves a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: In the proton NMR spectrum of **Phenothiazine-d8**, the signals corresponding to the aromatic protons would be absent or significantly diminished due to the deuterium substitution. The only expected signal would be from the N-H proton, which would appear as a singlet.
- ^{13}C NMR: The carbon-13 NMR spectrum of **Phenothiazine-d8** is expected to be similar to that of the unlabeled phenothiazine, although the carbon signals for the deuterated positions may show coupling to deuterium, resulting in multiplets, and may experience a slight upfield isotopic shift.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the identity and isotopic purity of **Phenothiazine-d8**. The molecular ion peak in the mass spectrum will be shifted by +8 mass units compared to the unlabeled phenothiazine, corresponding to the eight deuterium atoms. This distinct mass difference is the basis for its use as an internal standard in quantitative mass spectrometric assays.

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